(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
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Overview
Description
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) is a chiral organophosphorus compound that has garnered significant attention due to its unique stereochemistry and versatile applications. This compound is particularly notable for its use as a ligand in transition-metal catalysis, which is crucial in various chemical reactions, including asymmetric synthesis and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) typically involves the preparation of P-stereogenic intermediates. One common method starts with trichlorophosphane, which is converted into a secondary phosphine oxide. This intermediate is then reacted with tert-butyl and methyl groups to form the desired phosphine compound . The reaction conditions often require an air- and moisture-stable environment to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available starting materials and the development of air- and moisture-stable intermediates make the process more feasible for large-scale production . Additionally, advancements in catalytic processes have further optimized the synthesis, reducing the need for hazardous reagents and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of phosphine-borane complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions are typically mild, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphine-borane complexes. These products are valuable intermediates in further chemical synthesis and industrial applications .
Scientific Research Applications
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) exerts its effects involves its role as a ligand in transition-metal catalysis. The compound coordinates with metal centers, facilitating various catalytic cycles. The molecular targets include transition metals like palladium and platinum, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the chiral center.
Bis(diphenylphosphino)ethane: Another common ligand but with different steric and electronic properties.
1,2-Bis(diphenylphosphino)benzene: Used in similar catalytic applications but with a different backbone.
Uniqueness
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) stands out due to its chiral nature and the presence of both tert-butyl and methyl groups, which provide unique steric and electronic properties. These features enhance its effectiveness as a ligand in asymmetric catalysis and other specialized applications .
Properties
Molecular Formula |
C12H26B2P2 |
---|---|
Molecular Weight |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
InChI Key |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
Isomeric SMILES |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Canonical SMILES |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Origin of Product |
United States |
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